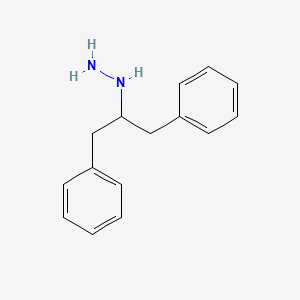
Sodium 2,2-dimethylpropan-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-二甲基丙-1-醇钠: 是一种有机钠化合物,分子式为 C5H11NaO 。它是从 2,2-二甲基丙-1-醇衍生出的钠醇盐。 该化合物以其强碱性而闻名,在有机合成中常用作强碱和亲核试剂 .
准备方法
合成路线和反应条件: 2,2-二甲基丙-1-醇钠可以通过使 2,2-二甲基丙-1-醇与钠金属反应来合成。反应通常在惰性气氛中进行,以防止钠与水分或氧气反应。该反应可表示如下:
2,2-dimethylpropan-1-ol+Na→Sodium 2,2-dimethylpropan-1-olate+H2
该反应是放热的,应在受控条件下进行以确保安全 {_svg_2}.
工业生产方法: 在工业环境中,2,2-二甲基丙-1-醇钠的生产涉及相同的基本反应,但在更大的规模上进行。该过程通常在配备有冷却系统的反应器中进行,以控制反应的放热性质。 然后通过蒸馏或重结晶纯化产物以达到所需的纯度 .
化学反应分析
反应类型:
取代反应: 2,2-二甲基丙-1-醇钠可以在取代反应中充当亲核试剂,取代有机分子中的离去基团。
消除反应: 它也可以在消除反应中充当碱,从分子中去除质子以形成双键。
常用试剂和条件:
溶剂: 常用溶剂包括四氢呋喃 (THF) 和乙醚,它们有助于稳定钠醇盐。
温度: 反应通常在低温下进行以控制钠醇盐的反应性.
主要产物: 涉及 2,2-二甲基丙-1-醇钠的反应的主要产物取决于所使用的具体反应条件和底物。 例如,在取代反应中,产物将是离去基团被 2,2-二甲基丙-1-醇盐基团取代的分子 .
科学研究应用
化学: 2,2-二甲基丙-1-醇钠在有机合成中被广泛用作强碱和亲核试剂。 它用于形成碳碳键,去质子化弱酸,以及作为各种有机反应的催化剂 .
生物学和医药: 尽管其在生物学和医药中的直接应用有限,但 2,2-二甲基丙-1-醇钠用于合成生物活性化合物和药物。 它也用于制备药物开发的中间体 .
工业: 在工业领域,2,2-二甲基丙-1-醇钠用于生产聚合物、农用化学品和其他特种化学品。 它的强碱性使其在各种化学制造过程中非常有用 .
作用机制
2,2-二甲基丙-1-醇钠的主要作用机制是它能够充当强碱和亲核试剂。它可以去质子化弱酸,生成能够进行进一步化学转化的反应性中间体。 钠离子稳定了氧原子上的负电荷,使该化合物在亲核取代和消除反应中具有高度反应性 .
相似化合物的比较
类似化合物:
- 甲醇钠 (CH3ONa)
- 乙醇钠 (C2H5ONa)
- 叔丁醇钠 (C4H9ONa)
比较: 2,2-二甲基丙-1-醇钠与其碱性和亲核性相似,其他钠醇盐。 与甲醇钠和乙醇钠相比,其更庞大的结构会导致化学反应中不同的反应性和选择性。 2,2-二甲基丙-1-醇盐基团提供的空间位阻会影响反应的结果,使其成为有机合成中独特的试剂 .
属性
分子式 |
C5H11NaO |
|---|---|
分子量 |
110.13 g/mol |
IUPAC 名称 |
sodium;2,2-dimethylpropan-1-olate |
InChI |
InChI=1S/C5H11O.Na/c1-5(2,3)4-6;/h4H2,1-3H3;/q-1;+1 |
InChI 键 |
YQMLGVNRTAQUFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
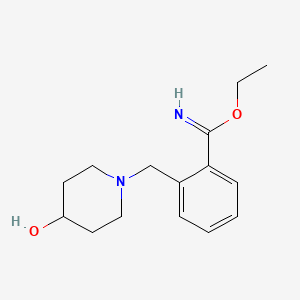
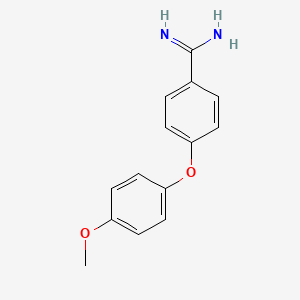
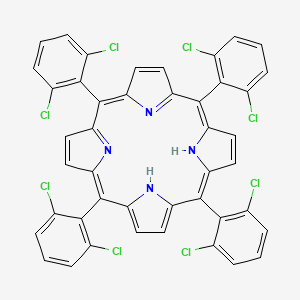
![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
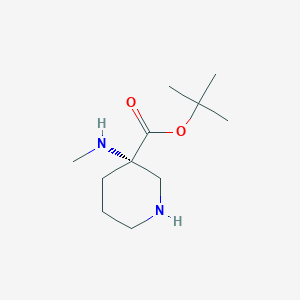
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B12441883.png)
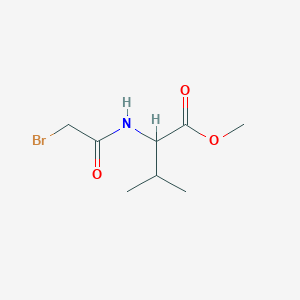
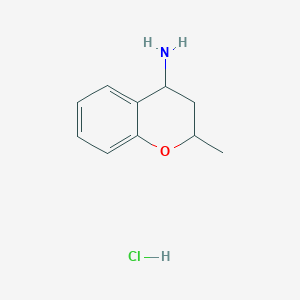

![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)

